molecular formula C9H10N2O2S B13301167 [4-(Cyanomethyl)phenyl]methanesulfonamide

[4-(Cyanomethyl)phenyl]methanesulfonamide

Cat. No.: B13301167
M. Wt: 210.26 g/mol
InChI Key: KWKLMBYPAGEZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Cyanomethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H10N2O2S It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyanomethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(cyanomethyl)benzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Cyanomethyl)benzene+Methanesulfonyl chlorideThis compound\text{4-(Cyanomethyl)benzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-(Cyanomethyl)benzene+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyanomethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

[4-(Cyanomethyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Cyanomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a role in the compound’s binding affinity and specificity, while the methanesulfonamide group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    [4-(Cyanomethyl)phenyl]methanesulfonamide: C9H10N2O2S

    [4-(Cyanomethyl)phenyl]sulfonamide: C8H8N2O2S

    [4-(Cyanomethyl)phenyl]methanesulfonate: C9H9NO3S

Uniqueness

This compound is unique due to the presence of both a cyanomethyl group and a methanesulfonamide group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c10-6-5-8-1-3-9(4-2-8)7-14(11,12)13/h1-4H,5,7H2,(H2,11,12,13)

InChI Key

KWKLMBYPAGEZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.